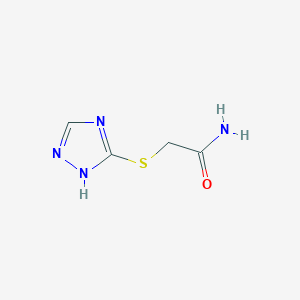

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-3(9)1-10-4-6-2-7-8-4/h2H,1H2,(H2,5,9)(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYRRIYWEMUNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 2 1h 1,2,4 Triazol 5 Ylsulfanyl Acetamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques are the cornerstone of structural elucidation for analogues of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide. The ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectra reveal the number of non-equivalent carbons and their electronic environments.

In various synthesized N-arylated 5-aryl-1,2,4-triazole-coupled acetamide (B32628) scaffolds, the acetamide moiety is readily identified by characteristic signals. nih.gov The methylene (B1212753) (-CH₂) protons of the acetamide group typically appear around 4.04 ppm, while the amide (-NH) proton is significantly deshielded, with its chemical shift observed in the range of 9.64–10.27 ppm. nih.gov For the parent compound, 2-(1H-1,2,4-triazol-3-ylsulfanyl)-acetamide, the ¹H NMR spectrum shows signals for the SCH₂ protons at 3.85 ppm, the NH₂ protons as two wide singlets at 6.95 and 7.37 ppm, the triazole CH proton at 8.15 ppm, and the triazole NH proton at 13.75 ppm. researchgate.net

The ¹³C NMR spectra are equally informative. The presence of the acetamide group is confirmed by the appearance of the carbonyl (C=O) signal in the range of 164.15–168 ppm. nih.gov The carbons of the 1,2,4-triazole (B32235) ring also show characteristic signals, for instance, around 152.6 and 150.5 ppm. researchgate.net

| Compound/Analogue | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 9.64 (s, 1H, NH), signals for CH₂ around 4.04 | C=O in the range of 164.15–168 | nih.gov |

| 2-(1H-1,2,4-Triazol-3-ylsulfanyl)-acetamide | 13.75 (w.s, 1H, NH), 8.15 (w.s, 1H, CH), 6.95 and 7.37 (w.s, 2H, NH₂), 3.85 (s, 2H, SCH₂) | Not provided | researchgate.net |

| N-(2,3-dimethylphenyl)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | Aromatic protons at 7.50 (d, J=8.7 Hz, 2H) and 6.64 (d, J=8.6 Hz, 2H) | Aromatic quaternary carbons at 167.1, 158.1, 137.3, 135.7, 132.8, and 132.4. Triazole carbons at 152.6 and 150.5. Carbonyl carbon at 168.9. | researchgate.net |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential information, 2D NMR techniques are often necessary to unambiguously assign all signals and confirm the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. For instance, in the structural analysis of some triazolyl derivatives, HSQC analysis was used to confirm the assignment of protons attached to heteroatoms. bg.ac.rs

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, especially in complex analogues.

The application of these 2D techniques provides a complete picture of the molecular framework, confirming the proposed structure of the synthesized analogues. bg.ac.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound analogues, IR spectroscopy is used to confirm the presence of key functional groups.

The characteristic absorption bands include:

N-H stretching: The N-H stretching vibrations of the amide and triazole groups are typically observed in the region of 3100–3300 cm⁻¹. For example, a band at 3270 cm⁻¹ was attributed to the N-H group. nih.gov

C=O stretching: A strong absorption band corresponding to the carbonyl group of the acetamide moiety is a key diagnostic peak, usually appearing in the range of 1650–1700 cm⁻¹. A peak at 1696 cm⁻¹ has been reported for an analogue. nih.gov

C-N stretching and other skeletal vibrations: Vibrations for C-N and C=N bonds within the triazole ring and the acetamide backbone appear in the fingerprint region (below 1600 cm⁻¹), contributing to the unique IR spectrum of each analogue. researchgate.net

| Functional Group | Typical Wavenumber (cm⁻¹) | Example Compound and Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Amide/Triazole) | 3100 - 3300 | N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)Acetamide: 3270 | nih.gov |

| C=O Stretch (Amide) | 1650 - 1700 | N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)Acetamide: 1696 | nih.gov |

| C-N Stretch | 1350 - 1000 | N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)Acetamide: 1306 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For analogues of this compound, mass spectrometry confirms the successful synthesis by identifying the molecular ion peak ([M+H]⁺ or M⁺). For example, the HRMS of N-(2,6-dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide showed a calculated m/z for [C₂₅H₃₃N₄OS+H]⁺ of 437.2375, with a found value of 437.2367, confirming its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of a related compound, 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetic acid, was shown to initially involve the loss of a water molecule from the carboxyl group, followed by the potential loss of the entire carboxyl group. zsmu.edu.ua Further dissociation can occur at the bond between the sulfur atom and the acetic acid residue or the bond between the sulfur and the triazole ring. zsmu.edu.ua

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

For several 1,2,4-triazole-coupled acetamide derivatives, elemental analysis has been reported. mdpi.com For instance, for N-(2,6-dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, the calculated elemental composition was C, 68.77%; H, 7.39%; N, 12.83%; S, 7.34%, which closely matched the observed values of C, 68.75%; H, 7.40%; N, 12.81%; S, 7.35%. mdpi.com Similarly, for the parent compound 2-(1H-1,2,4-triazol-3-ylsulfanyl)-acetamide, the calculated percentages were N, 35.44% and S, 20.25%, with found values of N, 35.18% and S, 19.97%. researchgate.net

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | C | 68.77 | 68.75 | mdpi.com |

| H | 7.39 | 7.40 | ||

| N | 12.83 | 12.81 | ||

| S | 7.34 | 7.35 | ||

| 2-(1H-1,2,4-Triazol-3-ylsulfanyl)-acetamide | N | 35.44 | 35.18 | researchgate.net |

| S | 20.25 | 19.97 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For the analogue 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, X-ray crystallography revealed that the phenyl ring is inclined at an angle of 70.25° with respect to the furyl–triazolsulfanyl–acetamide unit, which is approximately planar. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds between the acetamide groups of adjacent molecules, forming dimers. nih.gov These dimers are further linked into chains by another hydrogen bond between an acetamide hydrogen and a nitrogen atom of the triazole ring. nih.gov

This level of detail is invaluable for understanding the structure-property relationships of these compounds.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide | nih.gov |

| Formula | C₁₅H₁₄N₄O₂S | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c (assumed from common space groups, not explicitly stated in snippet) | |

| a (Å) | 15.995 (9) | |

| b (Å) | 7.261 (3) | |

| c (Å) | 13.598 (8) | |

| β (°) | 105.46 (2) | nih.gov |

Advanced Computational and Theoretical Studies of 2 1h 1,2,4 Triazol 5 Ylsulfanyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, are instrumental in understanding the intrinsic properties of a molecule. researchgate.net These studies provide insights into the electronic distribution and energetic landscape, which are fundamental to a compound's reactivity and interactions. For many substituted 1,2,4-triazole (B32235) derivatives, DFT has been used to explore their molecular structure and properties. nih.gov

Elucidation of Electronic Structure and Reactivity Descriptors

No specific studies detailing the electronic structure or calculating reactivity descriptors (such as chemical potential, hardness, or electrophilicity) for 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide were found. Research on related triazole compounds often employs DFT to understand how different substituents affect the electronic properties of the core structure. arabjchem.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key parameter. nih.govresearchgate.net While FMO analyses are available for numerous complex 1,2,4-triazole derivatives, showing how structural modifications tune the HOMO-LUMO gap, this specific data is not available for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic or nucleophilic attack. researchgate.net These maps are predictive of how a molecule will interact with biological receptors. nih.gov Despite the utility of MEP mapping, no such analysis has been published for the target compound this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Prediction of Ligand-Protein Binding Affinities

The prediction of binding affinity is a primary goal of molecular docking, providing a numerical score that estimates the strength of the ligand-receptor interaction. Studies on various acetamide (B32628) derivatives of 1,2,4-triazole have reported their binding affinities against different biological targets like enzymes or proteins. nih.govmdpi.commdpi.comresearchgate.net However, there are no specific published docking studies that report the binding affinities for this compound.

Identification of Key Amino Acid Residues Involved in Interactions

A critical output of molecular docking is the identification of the specific amino acid residues within a protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. researchgate.netresearchgate.net This information is vital for structure-activity relationship (SAR) studies and the rational design of more potent molecules. While such detailed interaction analyses exist for many functionally-substituted 1,2,4-triazoles, they are not available for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical information regarding its conformational flexibility and the stability of its interactions with biological macromolecules, such as enzymes or receptors.

Conformational Analysis: The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. MD simulations allow researchers to explore the conformational landscape of this compound, identifying the most stable and frequently adopted shapes in a biological environment. By simulating the molecule in a solvent, typically water, over a period of nanoseconds, it is possible to observe the rotational dynamics around its single bonds. This analysis reveals the energetically favorable conformations that are most likely to be recognized by a biological target.

Binding Stability: A crucial aspect of understanding a drug's mechanism of action is to analyze its binding stability within the active site of a target protein. While direct MD simulation studies on this compound are not extensively reported in the public domain, studies on analogous 1,2,4-triazole derivatives have demonstrated the utility of this approach. pensoft.net For instance, MD simulations have been successfully employed to investigate the stability of complexes formed between 1,2,4-triazole derivatives and their target enzymes. nih.gov These simulations can predict the binding free energy, a measure of the strength of the interaction, and identify key amino acid residues involved in the binding.

An illustrative example of data that could be generated from an MD simulation study of this compound binding to a hypothetical protein kinase is presented in Table 1. Such data would be invaluable in understanding the compound's mechanism of action and in guiding the design of more potent analogs.

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation to observe molecular motion. |

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding site. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Molecular Mechanics/Poisson-Boltzmann Surface Area, a theoretical estimation of the binding affinity. |

| Key Interacting Residues | Lys78, Glu95, Asp156 | Amino acids in the protein's active site that form significant interactions with the ligand. |

This table is for illustrative purposes to demonstrate the type of data obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is particularly useful for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their desired biological effects.

For this compound, a QSAR study would typically involve a dataset of its derivatives with varying structural modifications and their corresponding experimentally determined biological activities (e.g., enzyme inhibition, anticancer activity). nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. semanticscholar.org A statistically significant QSAR model can then be used to predict the activity of new derivatives of this compound before they are synthesized, saving time and resources.

Studies on various 1,2,4-triazole derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities, including antifungal and anticancer properties. nih.govmdpi.com These studies often highlight the importance of specific substitutions on the triazole or acetamide moieties for modulating activity.

An example of a QSAR data table for a series of hypothetical derivatives of this compound is shown in Table 2. This table illustrates how different molecular descriptors might correlate with biological activity.

Table 2: Example Data for a QSAR Study of this compound Derivatives

| Compound | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Predicted IC50 (µM) |

|---|---|---|---|---|

| Derivative 1 | 1.2 | 205.2 | 3.5 | 15.2 |

| Derivative 2 | 1.5 | 219.3 | 4.1 | 10.8 |

| Derivative 3 | 0.9 | 234.2 | 3.2 | 25.1 |

| Derivative 4 | 1.8 | 248.3 | 4.5 | 5.6 |

This table contains hypothetical data to illustrate the parameters and predictions in a QSAR model.

By identifying the key molecular descriptors that influence the biological activity, QSAR models can provide a roadmap for the rational design of new, more potent analogs of this compound. semanticscholar.org

Pharmacological and Biological Potential of 2 1h 1,2,4 Triazol 5 Ylsulfanyl Acetamide Derivatives: in Vitro and in Silico Investigations

Antimicrobial Activity Research

Derivatives of the 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide scaffold have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have explored their efficacy against a wide range of pathogenic bacteria and fungi, revealing promising activity that could address the growing challenge of antimicrobial resistance.

Antibacterial Efficacy Studies against Clinically Relevant Strains

The antibacterial potential of 1,2,4-triazole (B32235) derivatives has been evaluated against various clinically significant bacterial strains. nih.govbg.ac.rs Research has demonstrated that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown high activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov

In other studies, newly synthesized 1H-1,2,4-triazolyl derivatives demonstrated antibacterial activity with MIC values lower than the standard drugs ampicillin (B1664943) and chloramphenicol (B1208) against several bacterial strains. bg.ac.rsresearchgate.net One of the most sensitive bacteria was identified as P. fluorescens, while the plant pathogen Xanthomonas campestris was found to be the most resistant. bg.ac.rsresearchgate.net Specifically, one derivative exhibited an MIC in the range of 0.4–3.3 μM. bg.ac.rs The antibacterial activity of these compounds is often influenced by the nature and position of substituent groups on the core structure. aabu.edu.jo For example, derivatives with a halogen atom at the 6-position of a phenylquinoline ring showed the highest antibacterial activity, with MICs ranging from 1–8 µg/mL, which is comparable to ampicillin. nih.gov

Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference Compound | Reference MIC |

|---|---|---|---|---|

| Nalidixic acid-based 1,2,4-triazole-3-thione | Pseudomonas aeruginosa | 16 µg/mL | - | - |

| 1H-1,2,4-triazolyl derivative with (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol | Various bacteria | 0.4–3.3 μM | Ampicillin | 0.1–8.6 μM |

| Phenylquinoline-substituted triazole (halogen at 6-position) | Various bacteria | 1–8 µg/mL | Ampicillin | 1–4 µg/mL |

Antifungal Efficacy Studies (e.g., Candida species, Plant Pathogens)

The antifungal properties of 1,2,4-triazole derivatives have been extensively investigated, showing significant efficacy against a spectrum of fungal pathogens, including various Candida species. ekb.egekb.eg Many of these compounds have demonstrated antifungal activity that is comparable or even superior to established antifungal agents like ketoconazole (B1673606). nih.govnih.gov

For example, a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed strong antifungal effects against Microsporum gypseum, with six of the synthesized compounds exhibiting activity superior to ketoconazole. nih.gov In studies targeting Candida albicans, certain 1,2,4-triazole derivatives have shown MIC values as low as 0.39 μg/mL. ekb.eg The introduction of specific structural motifs, such as a 5-benzoylbenzimidazole scaffold, has been found to enhance antifungal activity. ekb.eg

Furthermore, research into new 1H-1,2,4-triazolyl derivatives revealed that they were 6 to 45 times more potent than the reference drugs ketoconazole and bifonazole (B1667052) against eight fungal strains. bg.ac.rsresearchgate.net High sensitivity to these compounds was observed in Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. bg.ac.rsresearchgate.net The probable mechanism of action for this antifungal activity is believed to involve the inhibition of the fungal enzyme CYP51. bg.ac.rsresearchgate.net

Antifungal Activity of this compound Derivatives

| Derivative Type | Fungal Strain | Activity (MIC) | Reference Compound |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | Ketoconazole |

| Benzothiazolyl-triazole analogue | Candida albicans | 0.39 μg/mL | - |

| 1H-1,2,4-triazolyl derivative | Various fungi | 6 to 45 times more potent than reference | Ketoconazole, Bifonazole |

| Alkyne-linked triazole derivatives | Various fungi | 0.0156–0.5 mg/mL | Voriconazole, Fluconazole (B54011) |

Antiviral Properties Investigations and Mechanisms

The 1,2,4-triazole core is a key component of some antiviral drugs, such as Ribavirin. nih.govbohrium.com This has prompted investigations into the antiviral potential of various 1,2,4-triazole derivatives against a range of RNA and DNA viruses. nih.govbohrium.com The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, which allows it to interact with biological targets. nih.govbohrium.com

Antiproliferative and Antineoplastic Activity Research

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Their evaluation has focused on their ability to inhibit the growth of cancer cells and to induce programmed cell death.

In Vitro Cytotoxicity Evaluation on Cancer Cell Lines

A significant body of research has been dedicated to assessing the cytotoxic effects of 1,2,4-triazole derivatives against a variety of human cancer cell lines. nih.gov These studies have often revealed potent antiproliferative activity. For instance, novel indole–1,2,4-triazole-based N-phenyl acetamide (B32628) derivatives were screened against the hepatocellular cancer Hep-G2 cell line, with some compounds demonstrating excellent cytotoxicity. nih.gov The 3,4-dichloro substituted derivative, in particular, showed cell viability comparable to the standard drug doxorubicin (B1662922). nih.gov

In another study, 2-(4-bromophenyl)triazole and 2-(anthracen-9-yl)triazole derivatives exhibited excellent potency against the MCF-7 breast cancer cell line, with IC50 values of 19.4 ± 0.22 and 14.5 ± 0.30 μM, respectively, which were superior to doxorubicin (IC50 = 40.0 ± 3.9 μM). researchgate.net Similarly, novel indolyl 1,2,4-triazole derivatives showed potent cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds having IC50 values as low as 0.891 μM. rsc.org The cytotoxic potential of these compounds is often evaluated across a panel of cell lines, including those from lung (A549), colon (HCT-116), and prostate cancers. researchgate.netresearchgate.net

In Vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Indole–triazole (3,4-dichloro) | Hep-G2 (Liver) | Comparable to Doxorubicin | Doxorubicin | Cell viability = 10.8 ± 0.41% |

| 2-(anthracen-9-yl)triazole | MCF-7 (Breast) | 14.5 ± 0.30 μM | Doxorubicin | 40.0 ± 3.9 μM |

| Indolyl 1,2,4-triazole | MCF-7 (Breast) | 0.891 μM | Staurosporine | 3.144 μM |

| Indolyl 1,2,4-triazole | MDA-MB-231 (Breast) | 1.914 μM | Staurosporine | 4.385 μM |

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond cytotoxicity, research has delved into the mechanisms by which 1,2,4-triazole derivatives exert their anticancer effects, with a focus on apoptosis induction and cell cycle modulation. nih.govnih.gov Studies have shown that these compounds can trigger programmed cell death in cancer cells. For example, certain derivatives significantly increased the levels of the pro-apoptotic protein Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2 in MCF-7 cells. researchgate.net

Further investigations have revealed that these compounds can also influence the cell cycle. Some novel indolyl 1,2,4-triazole derivatives were found to arrest the cell cycle at the S phase or the G0/G1 phase in breast cancer cells. rsc.org In another study, treatment of leukemia cells with a 1,2,3-triazole-chalcone conjugate led to apoptosis through the upregulation of BAX, caspase-3, and caspase-9, and arrested the cell cycle at the S phase. nih.gov Similarly, certain tetrahydro- nih.govresearchgate.netontosight.aitriazolo[3,4-a]isoquinoline chalcones induced cell growth arrest at the G1 phase in breast carcinoma cells. researchgate.net These findings suggest that the anticancer activity of these triazole derivatives is mediated, at least in part, by their ability to disrupt normal cell cycle progression and promote apoptosis.

Anti-inflammatory and Antiexudative Activity Research

The 1,2,4-triazole scaffold is a key feature in a variety of compounds investigated for their anti-inflammatory properties. Research into derivatives of this compound and related structures has revealed significant potential in modulating inflammatory responses. These investigations often employ both in vivo and in vitro models to elucidate the mechanisms and efficacy of these compounds.

Derivatives containing the 1,2,4-triazole ring have been shown to exert their anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov Researchers have focused on developing selective inhibitors for the inducible COX-2 isoform to reduce the gastrointestinal side effects associated with inhibiting the constitutive COX-1 isoform. mdpi.comnih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated their potential as inhibitors of both COX-1 and COX-2. For instance, one study highlighted a 1,2,4-triazole derivative, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, which showed a notable selectivity index for COX-2 over COX-1, with IC50 values of 21.53 µM and 593.5 µM, respectively. nih.gov

Beyond the COX pathway, some triazole derivatives also show inhibitory activity against lipoxygenases (LOXs), enzymes that produce leukotrienes, another class of inflammatory mediators. mdpi.comnih.gov Certain quinolone-1,2,4-triazole hybrids have been identified as potent dual inhibitors of COX-2 and 5-LOX. nih.gov The modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), is another critical pathway. nih.govresearchgate.net Research on a related thioamide derivative demonstrated that it could decrease the plasma levels of IL-1β and TNF-α in animal models of inflammation. nih.govresearchgate.net Similarly, studies on 1,2,3-triazole derivatives have shown they can significantly reduce levels of TNF-α and IL-6 while increasing the anti-inflammatory cytokine IL-4. biomedpharmajournal.org This modulation of cytokine balance is a crucial aspect of their anti-inflammatory potential. biomedpharmajournal.org

The anti-exudative activity of 1,2,4-triazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. crpsonline.commdpi.com This test measures the ability of a compound to reduce the swelling (edema) caused by the injection of carrageenan, which triggers a localized inflammatory response characterized by fluid extravasation. crpsonline.comnih.gov

In one study, a series of synthesized 1,2,4-triazole derivatives were tested for their ability to inhibit paw edema. The most potent compound, 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol, demonstrated a 53% inhibition of edema, which was more effective than the standard drug ibuprofen (B1674241) (46% inhibition). crpsonline.com Another series of thiazolo[3,2-b]1,2,4-triazole derivatives also showed significant anti-inflammatory activity in this model, with several compounds exhibiting protection ranging from 51% to 67%, surpassing the 47% protection provided by the reference drug indomethacin. mdpi.com These findings underscore the potential of the 1,2,4-triazole scaffold in developing compounds that can effectively reduce inflammatory exudate.

| Compound | Maximum Inhibition of Edema (%) | Reference Drug | Reference Drug Inhibition (%) | Source |

|---|---|---|---|---|

| 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol | 53 | Ibuprofen | 46 | crpsonline.com |

| Compound 3b | 50.3 | Ibuprofen | 46 | crpsonline.com |

| Compound 4c | 23 | Ibuprofen | 46 | crpsonline.com |

| 2-Adamantyl-5-(2-bromobenzylidene)thiazol[3,2-b] nih.govdergipark.org.trnih.govtriazol-6(5H)-one | 67 | Indomethacin | 47 | mdpi.com |

| 2-Adamantyl-5-(3-bromobenzylidene)thiazol[3,2-b] nih.govdergipark.org.trnih.govtriazol-6(5H)-one | 63 | Indomethacin | 47 | mdpi.com |

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of inflammation and other diseases. unifi.it Consequently, compounds with antioxidant properties are of significant therapeutic interest.

The antioxidant potential of this compound derivatives and related compounds is frequently assessed using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used for this purpose. nih.govnih.gov

In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron to the DPPH radical is measured by a decrease in absorbance at a specific wavelength. researchgate.net Studies on some 2-(4H- nih.govdergipark.org.trnih.govtriazol-3-yl-sulfanyl)-acetamide derivatives found that their DPPH radical scavenging activities were considerably lower than that of the standard antioxidant tocopherol. dergipark.org.tr However, other research on different series of 1,2,4-triazole derivatives has shown more promising results. For example, one study reported that a synthesized 1,2,4-triazole derivative exhibited a notable DPPH radical scavenging rate of 49.4% at a 10µM concentration. researchgate.net

The ABTS assay, which measures the scavenging of the ABTS radical cation, is another widely used method. nih.gov In a study of novel 1,2,4-triazole derivatives of nalidixic acid, compound 3d (a mercapto-1,2,4-triazole) showed particularly strong antioxidant potential with an ABTS IC50 value of 0.397 µM, which was comparable to the standard ascorbic acid (IC50 = 0.87 µM). nih.gov The results from these assays indicate that while the antioxidant capacity can vary significantly depending on the specific substitutions on the triazole ring, certain derivatives possess potent free radical scavenging properties. nih.govisres.org

| Compound | Assay | Activity (IC50 or % Scavenging) | Reference Standard | Standard Activity (IC50) | Source |

|---|---|---|---|---|---|

| Compound 9b | DPPH | 49.4% scavenging @ 10µM | Trolox | Not specified | researchgate.net |

| 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | DPPH | 32.364 µg/mL | Ascorbic Acid | 28.546 µg/mL | nepjol.info |

| Compound 3d (mercapto-1,2,4-triazole derivative) | ABTS | 0.397 µM | Ascorbic Acid | 0.87 µM | nih.gov |

Other Reported Biological Activities and Potential for Related Structural Motifs

The versatility of the 1,2,4-triazole nucleus allows for its incorporation into molecules with a wide range of biological activities beyond anti-inflammatory and antioxidant effects. The structural features that confer these properties can often be tuned to target different biological systems.

The 1,2,4-triazole ring is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.gov Numerous derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govuky.edu

A study of N-phenylacetamide derivatives bearing a 1,2,4-triazole moiety identified 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide as a particularly active compound. nih.gov This molecule, a structural isomer of the titular compound, provided 87.5% protection against MES-induced seizures in mice. nih.gov Further research into 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has identified compounds with potent anticonvulsant effects in the 6Hz psychomotor seizure model, which is used to screen for drugs effective against pharmacoresistant epilepsy. unifi.it One such compound, TP-427, was highly effective with a median effective dose (ED50) ranging from 40.9 to 64.9 mg/kg. unifi.it The anticonvulsant activity of these compounds suggests that the 1,2,4-triazole scaffold is a promising platform for the development of novel treatments for epilepsy. unifi.itzsmu.edu.ua

| Compound | Seizure Model | Activity | Source |

|---|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | Maximal Electroshock (MES) | 87.5% protection | nih.gov |

| TP-10 | 6Hz psychomotor seizure | ED50: 61.1 - 169.7 mg/kg | unifi.it |

| TP-315 | 6Hz psychomotor seizure | ED50: 59.7 - 136.2 mg/kg | unifi.it |

| TP-427 | 6Hz psychomotor seizure | ED50: 40.9 - 64.9 mg/kg | unifi.it |

Analgesic Effects

Derivatives incorporating the 1,2,4-triazole and acetamide moieties have been evaluated for their potential to alleviate pain. Research indicates that these compounds exhibit significant analgesic activity in various preclinical models. The primary methods used to assess these effects include thermal stimulation tests, such as the hot-plate method, and chemically induced nociception, like the acetic acid-induced writhing test.

In studies utilizing the hot-plate method, which measures the response latency to a heat stimulus, certain 1,2,4-triazole derivatives demonstrated a significant increase in pain threshold. For instance, the compound 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione was identified as particularly potent, showing a 127.78% increase in pain sensitivity reduction, an activity level higher than the reference drug Analgin. Another related substance also showed notable activity at 121.11% in the same test. These tests help in identifying centrally acting analgesic effects.

The acetic acid-induced writhing test, a model for visceral pain, is used to evaluate peripherally acting analgesics. Administration of various acetamide and 1,2,4-triazole derivatives at specified doses resulted in a significant decrease in the number of abdominal writhes in mice. This suggests an interference with the pain pathways stimulated by acetic acid. Notably, many of these compounds produced their analgesic effects without causing adverse effects on motor coordination, as confirmed by rota-rod tests.

The analgesic potential is often linked to the anti-inflammatory properties of these compounds, with some derivatives showing dual action. The presence of different substituents on the core structure, such as chloro, nitro, methoxy, and bromo groups, has been shown to result in excellent analgesic activity.

| Compound Class/Derivative | Test Model | Observed Effect | Reference |

|---|---|---|---|

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Acetic Acid-Induced Writhing | Significant decrease in writhing responses | nih.gov |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Hot-Plate & Tail-Clip Test | Significant increase in pain latency | nih.gov |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Acetic Acid-Induced Writhing | Reduced number of abdominal cramps | researchgate.net |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Hot Plate Method | Increased time of response to heat | researchgate.net |

| 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | Hot Plate Method | 127.78% reduction in thermal pain sensitivity | mdpi.com |

Enzyme Inhibition Studies

The 1,2,4-triazole scaffold is a key component in many enzyme inhibitors. Derivatives of this compound have been investigated for their ability to inhibit several critical enzymes involved in pathological processes.

Lanosterol 14-alpha-demethylase (CYP51)

Lanosterol 14-alpha-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death, making it a primary target for azole antifungal drugs.

In silico molecular docking and simulation studies have shown that triazole derivatives can effectively bind to the active site of CYP51. nih.govnih.gov These studies reveal that the triazole ring interacts with the heme iron atom in the enzyme's active site, which is a characteristic mechanism for azole antifungals. The binding is further stabilized by interactions with key amino acid residues. nih.gov In vitro studies confirm these findings, showing that treatment with these derivatives leads to a significant decrease in ergosterol content in fungi like Candida albicans. nih.govnih.gov For example, one study found that a potent triazole derivative inhibited ergosterol production by over 90%. nih.gov This corresponds with the downregulation of the ERG11 gene, which codes for the CYP51 enzyme. nih.gov

Chitin (B13524) Synthase

Chitin is another vital structural polysaccharide in fungal cell walls, absent in mammals, making the enzyme responsible for its synthesis, chitin synthase, an attractive antifungal target. researchgate.netmdpi.comresearchgate.net Inhibition of this enzyme can disrupt cell wall formation and remodeling, compromising fungal viability. While various compounds, such as nikkomycin (B1203212) and polyoxin, are known chitin synthase inhibitors, research specifically linking this compound derivatives to the direct inhibition of this enzyme is not extensively documented in the available literature. However, the broader class of acetamide-containing scaffolds, such as acetazolamide, has been explored for the inhibition of related fungal enzymes, suggesting that derivatives of this nature could be promising leads for future investigation against chitin synthase. wikipedia.org

Topoisomerase I

DNA topoisomerase I is a nuclear enzyme essential for managing DNA topology during replication, transcription, and other cellular processes. researchgate.net It is a validated target for anticancer agents, as its inhibition can lead to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells. nih.gov Topoisomerase inhibitors are classified as either catalytic inhibitors or "poisons," with poisons acting to stabilize the transient complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand. nih.govresearchgate.net

While research on the specific this compound scaffold is limited, related compounds containing both 1,2,4-triazole and benzimidazole (B57391) moieties have been designed and evaluated as potent Topoisomerase I inhibitors. nih.govnih.govacs.org These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govnih.gov In vitro assays confirmed their ability to inhibit the enzyme, acting as topoisomerase poisons. unimi.it Certain compounds from this class exhibited potent activity, with IC₅₀ values in the low micromolar range. nih.govnih.gov

| Compound Derivative | Target Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Benzimidazole-Triazole Derivative 4b | A549 (Lung Carcinoma) | 7.34 ± 0.21 | nih.govnih.gov |

| Benzimidazole-Triazole Derivative 4h | A549 (Lung Carcinoma) | 4.56 ± 0.18 | nih.govnih.gov |

| Doxorubicin (Reference) | A549 (Lung Carcinoma) | 12.420 ± 0.5 | nih.govnih.gov |

| Hoechst 33342 (Reference) | A549 (Lung Carcinoma) | 0.422 ± 0.02 | nih.govnih.gov |

Modulation of G Protein Coupled Receptors (e.g., GPCR17)

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. The potential for this compound derivatives to interact with these receptors has been an area of scientific inquiry.

Specifically, N-(phenyl)-2-[[3-(phenyl)-1H-1,2,4-triazol-5-yl]thio]-acetamide derivatives have been identified as modulators of the G protein-coupled receptor 17 (GPR17). nih.gov GPR17 is a receptor that is implicated in neurological processes, and its modulation is being explored for the treatment of neurodegenerative diseases such as Multiple Sclerosis. The patent literature suggests that compounds based on this triazol-ylsulfanyl-acetamide scaffold can act on the GPR17 receptor, indicating a potential therapeutic application in diseases involving the central nervous system and the immune system. nih.gov

Beyond GPR17, other triazole derivatives have been developed as potent and selective antagonists for other GPCRs, such as the cannabinoid-1 (CB1) receptor, highlighting the versatility of the triazole scaffold in targeting this receptor class.

Mechanistic Elucidation of Biological Actions of 2 1h 1,2,4 Triazol 5 Ylsulfanyl Acetamide

Characterization of Molecular Targets (e.g., Specific Enzymes, Receptors, Nucleic Acids)

Derivatives of 1,2,4-triazole-thioacetamide have been shown to interact with various biological macromolecules, suggesting that 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide may also exhibit affinity for similar targets. The primary mode of action for many of these compounds appears to be enzyme inhibition.

Enzyme Inhibition:

A significant body of research points to enzymes as key molecular targets for this class of compounds. For instance, certain 2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives have been identified as potent anticancer agents. researchgate.net While the specific enzymes were not fully elucidated in all studies, the observed biological effects often correlate with the inhibition of enzymes crucial for cell survival and proliferation.

In the context of antimicrobial activity, a detailed study on thioacetamide-triazoles revealed that their mode of action against Escherichia coli is dependent on activation by the enzyme cysteine synthase A . wustl.edu This suggests that the triazole-thioacetamide scaffold can act as a substrate or inhibitor for enzymes involved in essential metabolic pathways of microorganisms.

The broader family of 1,2,4-triazole (B32235) derivatives has been shown to inhibit a wide array of enzymes, and it is plausible that this compound could target one or more of these.

Receptor Binding:

Nucleic Acid Interactions:

Currently, there is a lack of direct evidence to suggest that this compound or its close analogs interact directly with nucleic acids as their primary mechanism of action. The observed biological effects are more commonly attributed to interactions with protein targets.

Analysis of Cellular Pathway Modulation and Signaling Events

The interaction of 1,2,4-triazole-thioacetamide derivatives with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways.

Apoptosis Induction in Cancer Cells:

A key mechanism through which 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies on specific derivatives have shown a significant, dose-dependent increase in the activity of caspase-3 , a critical executioner caspase in the apoptotic pathway. researchgate.net Furthermore, these compounds have been observed to decrease the mitochondrial membrane potential and reduce the expression of the anti-apoptotic protein Bcl-2 . researchgate.net This indicates that the mitochondrial or intrinsic pathway of apoptosis is a key target.

| Derivative | Target Cell Line | Effect on Caspase-3 | Effect on Mitochondrial Membrane Potential | Effect on Bcl-2 Expression |

| Compound 18 | Not Specified | Increased activity | Decreased | Decreased |

| Compound 19 | Not Specified | Increased activity (at 50 µM) | Decreased | Decreased |

| Compound 25 | Not Specified | Increased activity | Decreased | Decreased |

Table 1: Effects of 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives on Apoptotic Markers researchgate.net

Antimicrobial Signaling:

In bacteria, the activation of thioacetamide-triazoles by cysteine synthase A leads to the disruption of essential metabolic pathways. wustl.edu This disruption likely generates downstream signaling events that culminate in bacterial growth inhibition. The specific signaling cascades involved are an area of ongoing research.

Development of Structure-Mechanism Relationships for Bioactivity

Understanding the relationship between the chemical structure of 1,2,4-triazole-thioacetamide derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Influence of Substituents on the Acetamide (B32628) Moiety:

Studies on a series of thioacetamide-triazoles have demonstrated that substitutions on the aryl ring of the acetamide portion are generally well-tolerated and can be modified to improve activity. wustl.edu The introduction of different functional groups can influence the compound's electronic properties, solubility, and binding affinity to its molecular target.

Importance of the Triazole and Thioether Linkage:

The 1,2,4-triazole ring and the thioether linkage are considered critical for the biological activity of this class of compounds. Modifications to the triazole ring have been shown to dramatically decrease antibacterial activity, highlighting its importance in the pharmacophore. wustl.edu The sulfur atom in the thioether linkage is also believed to play a crucial role in the interaction with biological targets, potentially through coordination with metal ions in active sites of enzymes or through the formation of covalent bonds.

A summary of the structure-activity relationship (SAR) findings for a series of thioacetamide-triazoles against E. coli is presented below:

| Structural Modification | Impact on Antibacterial Activity | Reference |

| Substitutions on the aryl ring of acetamide | Generally well-tolerated | wustl.edu |

| Introduction of a methyl branch to the thioacetamide (B46855) linker | Substantially decreased activity | wustl.edu |

| Isomeric propionamide (B166681) and N-benzamide systems | Retained activity | wustl.edu |

| Changes to the 1,2,3-triazole portion | Dramatically decreased activity | wustl.edu |

Table 2: Structure-Activity Relationship of Thioacetamide-Triazoles against E. coli wustl.edu

Structure Activity Relationship Sar Studies and Lead Optimization for 2 1h 1,2,4 Triazol 5 Ylsulfanyl Acetamide Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

Simple structural variations on the core scaffold of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can significantly influence its biological potential. acs.org The molecule can be dissected into three primary components for modification: the 1,2,4-triazole (B32235) ring, the sulfanyl (B85325) linkage, and the acetamide (B32628) moiety. Systematic alterations to each of these parts have yielded crucial insights into the structural requirements for desired biological activities.

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. wisdomlib.orgijpca.orgresearchgate.net Modifications at various positions of the triazole ring in analogues of the title compound have been shown to modulate their potency and selectivity.

Research into 1,2,4-triazole derivatives has shown that substitutions on the nitrogen and carbon atoms of the ring are crucial. For instance, in a series of 4,5-diaryl-1,2,4-triazole-3-thioether analogues studied as 5-lipoxygenase-activating protein (FLAP) antagonists, the nature of the substituent on the N-4 position was paramount. acs.org A 4-methoxyphenyl (B3050149) group was found to be important for activity, and its removal led to a complete loss of function. acs.org Further investigation revealed that hydrophobic substituents on the N-4 phenyl ring were favored, while the introduction of polar groups like carboxyl or nitro abolished inhibitory activity. acs.org

Similarly, substitutions at the C-3 and C-5 positions (adjacent to the sulfanyl linkage in the parent compound) play a significant role. SAR analyses of certain 1,2,4-triazole-5(4H)-thione hybrids indicated that phenyl groups at the C-3 position were crucial for exerting high antibacterial activity, with electron-donating groups on this phenyl ring further enhancing the effect. nih.gov Conversely, the nature of the substituent on the N-4 position was found to be less critical for this specific activity. nih.gov The introduction of electron-withdrawing groups on the triazole ring has also been shown to result in potent activity against some cancer cell lines. nih.gov

Table 1: Impact of Substitutions on the 1,2,4-Triazole Ring This table is interactive and represents a summary of findings from multiple studies.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| N-4 (Phenyl Ring) | Hydrophobic (e.g., -Cl, -OCH3) | Beneficial for FLAP antagonistic activity | acs.org |

| N-4 (Phenyl Ring) | Polar (e.g., -COOH, -NO2) | Abolished FLAP antagonistic activity | acs.org |

| C-3 | Phenyl Group | Crucial for high antibacterial activity | nih.gov |

| C-3 (Phenyl Ring) | Electron-Donating (e.g., -OH) | Favored for antibacterial activity | nih.gov |

| General | Electron-Withdrawing | Potent anticancer activity observed | nih.gov |

Alterations to the Sulfanyl Linkage

Studies on related thioether-linked 1,2,4-triazoles have demonstrated the importance of this linkage. ijpca.org In some antibacterial analogues, modifications to the central thioacetamide (B46855) linker were found to be nuanced. For example, the introduction of a methyl branch to the linker substantially decreased antibacterial activity, while isomeric propionamide (B166681) and N-benzamide systems retained activity. wustl.edu This suggests that steric hindrance and conformational changes around the linker region are critical.

A common strategy in drug design is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). sioc-journal.cnresearchgate.net Sulfonyl groups are structurally stable and can act as hydrogen bond acceptors, potentially enhancing the binding affinity of the molecule to its target protein. sioc-journal.cnnih.gov Introducing a sulfonyl group can also improve metabolic stability and modulate physicochemical properties like solubility. researchgate.net While specific studies on the oxidation of the sulfanyl linkage in this compound are not detailed in the provided context, this remains a rational and widely practiced approach in lead optimization for sulfur-containing compounds.

Table 2: Potential Impact of Modifying the Sulfanyl Linker This table is interactive and based on general principles and findings in related compound series.

| Linker Modification | Potential Effect | Rationale | Reference(s) |

|---|---|---|---|

| Introducing Steric Bulk | Decreased Activity | May cause unfavorable steric clashes with the target | wustl.edu |

| Oxidation to Sulfone (-SO2-) | Increased Binding Affinity | Acts as a hydrogen bond acceptor | sioc-journal.cnnih.gov |

| Oxidation to Sulfone (-SO2-) | Improved Metabolic Stability | Blocks metabolically labile sites | researchgate.net |

| Isomeric Variations | Retained Activity | Suggests flexibility in linker conformation is tolerated | wustl.edu |

Derivatization of the Acetamide Moiety

The acetamide group [-C(O)CH2NH2] provides a key point for interaction, often through hydrogen bonding, and its derivatization can significantly alter a compound's pharmacokinetic and pharmacodynamic profile. Modifications typically involve substitution on the nitrogen atom or alterations to the acetyl backbone.

The nitrogen atom of an acetamide moiety can form crucial hydrogen bonds with amino acid residues (like serine and tryptophan) in the active site of target enzymes, such as cyclooxygenase-II (COX-II). archivepp.com Substituting the terminal hydrogen atoms of the acetamide with various alkyl or aryl groups can influence lipophilicity, membrane permeability, and target engagement. For example, the synthesis of structural hybrids of 1,2,4-triazole and acetamides has been explored as a strategy to create potential anticancer agents. researchgate.netmdpi.com

Furthermore, converting other functional groups, such as hydroxyls, into acetamide moieties has been shown to be an effective strategy for improving the bioavailability of parent compounds, like flavonoids. nih.govresearchgate.net This suggests that the acetamide group can impart favorable physicochemical properties that aid in absorption and distribution.

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, SAR studies have helped to define the key pharmacophoric features.

The essential pharmacophore appears to consist of:

The 1,2,4-Triazole Ring : This heterocyclic core acts as a critical scaffold. ijpca.org Specific nitrogen atoms in the ring can act as hydrogen bond acceptors or coordinate with metal ions in metalloenzymes, a key interaction for many antifungal triazoles that target cytochrome P450 enzymes. nih.gov The substitution pattern, particularly at the N-4 and C-3 positions, is vital for directing selectivity and potency. acs.orgnih.gov

Specific Substituents : The nature of the substituents on the triazole ring and the acetamide nitrogen are key features. For instance, a hydrophobic-substituted phenyl ring at the N-4 position of the triazole was identified as a key feature for FLAP antagonism. acs.org

Rational Design Principles for the Development of Novel and More Potent Analogues

The insights gained from SAR studies form the foundation for the rational design of new and more potent analogues. Several key principles are employed in this process:

Structure-Based Drug Design : When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed analogues will bind. nih.gov This allows for the design of compounds with optimized interactions, such as enhanced hydrogen bonding or improved hydrophobic contacts, leading to higher potency.

Bioisosteric Replacement : This principle involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere), with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, the sulfanyl linker could potentially be replaced by other groups, or the triazole ring could be substituted with another heterocycle to probe the structural requirements of the target. The oxidation of the sulfide to a sulfone is a classic example of applying this principle to modulate properties. sioc-journal.cn

Scaffold Hopping and Virtual Screening : By identifying the key pharmacophoric features, computational databases can be searched for new, structurally diverse molecules that present the same features in the correct spatial arrangement. This can lead to the discovery of entirely new chemical scaffolds with the desired biological activity. nih.gov

By systematically applying these principles, researchers can move beyond random screening and iteratively refine the structure of this compound to develop analogues with superior therapeutic potential.

Future Research Directions and Unexplored Avenues for 2 1h 1,2,4 Triazol 5 Ylsulfanyl Acetamide

Development of Novel and Efficient Synthetic Routes for Scale-Up

The translation of a promising compound from laboratory discovery to clinical application hinges on the ability to produce it in large quantities safely, economically, and sustainably. While initial syntheses of 1,2,4-triazole-acetamide derivatives have been established, future research must focus on optimizing these processes for industrial scale-up. nih.gov

Current methods often involve the coupling of a 1,2,4-triazole-thiol intermediate with an appropriate electrophile, such as a 2-bromoacetamide (B1266107) derivative. nih.gov A significant avenue for future work is the exploration of green chemistry principles to minimize environmental impact. This includes investigating solvent-free reaction conditions or the use of biodegradable solvents. Furthermore, process intensification techniques, such as continuous flow chemistry, could offer substantial advantages over traditional batch processing by improving heat and mass transfer, enhancing safety, and increasing throughput. Catalyst development, focusing on reusable and highly efficient catalysts, will also be crucial for reducing costs and waste.

Comprehensive Biological Profiling against a Broader Spectrum of Pathogens and Disease Models

Initial studies on analogous 1,2,4-triazole-acetamide compounds have often focused on a single therapeutic area, such as oncology. nih.gov However, the vast pharmacological landscape of the 1,2,4-triazole (B32235) family suggests that the therapeutic potential of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide may be much broader. colab.wsnih.govmdpi.com A systematic and comprehensive biological profiling program is a critical next step.

This program should screen the compound against a wide array of targets, including:

Antimicrobial Testing: Evaluation against a diverse panel of clinically relevant bacteria and fungi, with a particular focus on multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Antiviral Screening: Assessment of activity against a range of RNA and DNA viruses, building on the known antiviral properties of triazole compounds like ribavirin. nih.goveurekaselect.comnih.gov

Antiparasitic Evaluation: Testing against parasites responsible for diseases like leishmaniasis and Chagas disease, which represent significant unmet medical needs. nih.gov

Anti-inflammatory Assays: Investigation in various in vitro and in vivo models of inflammation, as many heterocyclic compounds exhibit potent anti-inflammatory effects. mdpi.comcrpsonline.commdpi.com

Antitubercular Activity: Screening against Mycobacterium tuberculosis, given that novel antitubercular agents are urgently required. mdpi.com

| Activity Type | Pathogen/Target | Observation | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus, P. aeruginosa | Certain S-substituted 1,2,4-triazole acetamide (B32628) derivatives show good inhibitory activity, comparable to ciprofloxacin (B1669076) at similar concentrations. | mdpi.com |

| Antifungal | Aspergillus niger, Trichoderma viride | Sulfonamide-1,2,4-triazole derivatives exhibited activity 10–70 times higher than commercial agents like bifonazole (B1667052) and ketoconazole (B1673606) against specific fungi. | nih.gov |

| Antiviral | RNA and DNA viruses (e.g., Hepatitis C, Influenza) | The 1,2,4-triazole ring is a core component of the broad-spectrum antiviral drug ribavirin. | nih.gov |

| Antitubercular | Mycobacterium H37Ra | Specific 1,2,4-triazole-5-thione derivatives have demonstrated potent activity against M. tuberculosis strains. | mdpi.com |

| Anti-inflammatory | Carrageenan-induced rat paw edema model | Some triazole derivatives exhibit in vivo anti-inflammatory activity similar to the standard drug indomethacin. | mdpi.com |

Integration of Advanced In Silico Modeling and Artificial Intelligence in Drug Discovery Pipelines

Modern drug discovery can be significantly accelerated through the use of computational tools. While molecular docking studies have been employed to predict the binding modes of some 1,2,4-triazole derivatives, the full potential of in silico methods remains largely untapped. nih.govmdpi.com

Future research should integrate a suite of advanced computational approaches:

AI-Powered Target Identification: Machine learning algorithms can analyze biological data to predict novel protein targets for this compound, guiding experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models will enable the prediction of biological activity for novel, yet-to-be-synthesized analogues, prioritizing synthetic efforts.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational models can flag potential liabilities, such as poor oral bioavailability or potential for adverse effects, allowing for structural modifications to mitigate these issues before extensive experimental testing.

De Novo Drug Design: Generative AI models can be used to design novel derivatives of the lead compound, optimized for enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Exploration of Additional Therapeutic Applications Based on Analogue Activities

The principle of analogy is a powerful tool in medicinal chemistry. The documented activities of structurally similar compounds provide a strong rationale for exploring new therapeutic avenues for this compound. The 1,2,4-triazole nucleus is a constituent of drugs with a wide range of applications beyond anti-infective and anticancer activities. colab.wsnih.gov

Future investigations should therefore include screening for:

Anticonvulsant Activity: Given that some triazole derivatives possess antiepileptic properties. nih.gov

Analgesic Effects: As certain related heterocyclic systems are known to have pain-relieving capabilities. crpsonline.com

Neuroprotective Properties: Exploring potential efficacy in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.

Cardiovascular Effects: Investigating activities such as antihypertensive or antiplatelet effects, as seen with the triazole-containing drug trapidil. nih.govnih.gov

Investigation of Multi-Target Activity and Polypharmacology Potential

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, where a single drug intentionally interacts with multiple targets. This approach can be particularly effective for complex multifactorial diseases like cancer or inflammatory disorders. The broad bioactivity profile of the 1,2,4-triazole class suggests that its derivatives may possess multi-target capabilities. colab.wsnih.gov

Future research should aim to elucidate the polypharmacology of this compound. This can be achieved through techniques such as:

Kinase Profiling: Screening the compound against a broad panel of protein kinases to identify multiple potential targets within cellular signaling pathways.

Proteomic Approaches: Using methods like chemical proteomics to identify the full spectrum of protein binding partners within a cell or tissue.

Systems Biology Analysis: Integrating screening data with systems-level biological network models to understand how modulating multiple targets simultaneously affects disease pathways.

A successful multi-target agent could offer superior efficacy and a lower propensity for developing resistance compared to highly selective single-target drugs.

Exploring Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the potential of this compound to act synergistically with existing drugs is a promising avenue of research. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can lead to improved treatment outcomes, reduced dosages, and minimized side effects. acs.org

Future studies should be designed to:

Test combinations with standard-of-care chemotherapies: To determine if the compound can enhance cancer cell killing or overcome resistance mechanisms.

Evaluate synergy with known antibiotics and antifungals: To assess its potential as a combination partner to combat resistant infections. nih.gov

Investigate combinations with anti-inflammatory drugs: To explore potential for enhanced efficacy in treating inflammatory conditions.

The hybridization of pharmacophores is a known strategy to overcome drug resistance, and exploring this compound in combination therapies aligns with this advanced therapeutic concept. chemicalbook.com

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, equimolar concentrations of substituted triazoles and acetamide precursors are refluxed in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction purification includes recrystallization from ethanol or ice-water mixtures .

Q. How is anti-exudative activity (AEA) evaluated for this compound class?

AEA is assessed using in vivo models (e.g., rodent inflammation assays). Derivatives are administered at 10 mg/kg, with sodium diclofenac (8 mg/kg) as a reference. Metrics include edema reduction and inflammatory marker analysis (e.g., cytokines) .

Q. What analytical techniques validate the purity and structure of synthesized derivatives?

Thin-layer chromatography (TLC) monitors reaction progress (e.g., chloroform:methanol 7:3 ratio). Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis confirm structural integrity. Melting points and mass spectrometry further validate purity .

Q. What are the primary biological activities reported for this compound?

Derivatives exhibit anti-inflammatory, antiproliferative, and antimicrobial activities. For instance, furan-substituted analogs show significant anti-exudative effects, while hydroxyacetamide derivatives demonstrate antiproliferative activity against cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

SAR strategies involve systematic substitution at the triazole ring (e.g., aryl, alkyl, or heterocyclic groups). For example, furan-2-yl substitutions enhance anti-exudative activity, while fluorophenyl groups improve metabolic stability. Computational docking (e.g., molecular dynamics) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What crystallographic methods resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Parameters like bond angles, torsion angles, and hydrogen bonding networks are analyzed. For example, the crystal structure of a benzyl-substituted derivative revealed a monoclinic P2₁/c space group .

Q. How can conflicting biological data between analogs be resolved?

Contradictions (e.g., varying potency in similar substituents) are addressed via comparative pharmacokinetic studies (e.g., bioavailability, half-life) and in vitro enzyme inhibition assays. Dose-response curves and statistical meta-analysis of multiple datasets clarify outliers .

Q. What click chemistry approaches apply to functionalize the triazole core?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents at the sulfanylacetamide moiety. For example, propargyl ether intermediates react with azides to generate 1,2,3-triazole hybrids, enhancing solubility or target specificity .

Q. How are toxicological profiles assessed for preclinical development?

Acute toxicity studies (e.g., LD₅₀ in rodents) and genotoxicity assays (Ames test) are conducted. Safety protocols include handling in ventilated fume hoods, PPE (gloves, goggles), and adherence to GHS hazard codes (e.g., H302 for oral toxicity) .

Q. What computational tools predict metabolic pathways for this compound?

Software like ADMET Predictor or SwissADME simulates Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation). Molecular docking against CYP3A4 or UGT isoforms identifies potential metabolic hotspots .

Methodological Notes

- Synthetic Optimization: Catalyst screening (e.g., zeolite vs. acidic resins) improves yield in reflux-based syntheses .

- Biological Assays: Dual-model validation (in vitro + in vivo) minimizes false positives in activity studies .

- Safety Compliance: Storage at -20°C in amber vials prevents degradation; disposal follows EPA guidelines for sulfhydryl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.